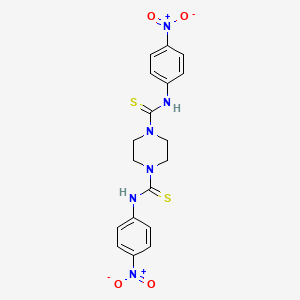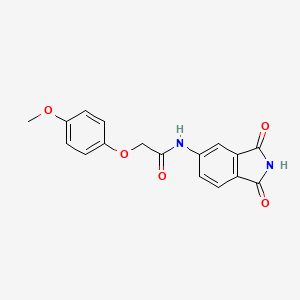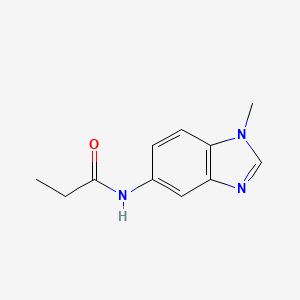![molecular formula C15H16N2O3S B5769911 methyl 2-[(4-ethylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5769911.png)
methyl 2-[(4-ethylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[(4-ethylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a chemical compound that belongs to the thiazole family. It is a yellow crystalline powder that is widely used in scientific research applications due to its unique properties.
作用机制
The mechanism of action of methyl 2-[(4-ethylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is primarily through the inhibition of DPP-4. DPP-4 is an enzyme that breaks down incretin hormones, which are involved in the regulation of glucose metabolism. By inhibiting DPP-4, this compound increases the levels of incretin hormones, leading to improved glucose regulation. Additionally, it has been shown to have anti-inflammatory and anti-tumor effects, although the exact mechanism of action for these properties is not fully understood.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. As mentioned earlier, it inhibits DPP-4, leading to increased levels of incretin hormones and improved glucose regulation. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, it has been shown to have anti-tumor effects by inducing apoptosis in cancer cells.
实验室实验的优点和局限性
One of the main advantages of using methyl 2-[(4-ethylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate in lab experiments is its potent inhibitory effect on DPP-4. This makes it a valuable tool for studying the role of DPP-4 in glucose metabolism and other physiological processes. Additionally, it has been shown to have anti-inflammatory and anti-tumor effects, making it a potential candidate for the treatment of various inflammatory and cancerous conditions.
One limitation of using this compound in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on certain cell types at high concentrations. Additionally, its inhibitory effect on DPP-4 may have unintended consequences on other physiological processes, which should be taken into consideration when designing experiments.
未来方向
There are several future directions for the use of methyl 2-[(4-ethylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate in scientific research. One potential direction is the development of more potent and selective DPP-4 inhibitors for the treatment of type 2 diabetes. Additionally, its anti-inflammatory and anti-tumor effects could be further explored for the treatment of various inflammatory and cancerous conditions. Finally, its potential toxicity and unintended effects on other physiological processes should be further investigated to ensure its safe use in future research and potential therapeutic applications.
In conclusion, this compound is a valuable chemical compound that has been widely used in scientific research applications. Its potent inhibitory effect on DPP-4, anti-inflammatory and anti-tumor properties make it a potential candidate for the treatment of various physiological conditions. However, its potential toxicity and unintended effects on other physiological processes should be taken into consideration when designing experiments and exploring future directions.
合成方法
The synthesis of methyl 2-[(4-ethylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate involves the condensation of 4-ethylbenzoyl chloride with 2-amino-4-methylthiazole in the presence of a base. The resulting product is then esterified with methyl chloroformate to obtain the final product. The purity and yield of the product can be improved by recrystallization.
科学研究应用
Methyl 2-[(4-ethylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has been widely used in scientific research applications due to its unique properties. It is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. This makes it a potential therapeutic agent for the treatment of type 2 diabetes. Additionally, it has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various inflammatory and cancerous conditions.
属性
IUPAC Name |
methyl 2-[(4-ethylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-4-10-5-7-11(8-6-10)13(18)17-15-16-9(2)12(21-15)14(19)20-3/h5-8H,4H2,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWOVQRVSTYQCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-cyclopentyl-N-[4-(dimethylamino)phenyl]propanamide](/img/structure/B5769829.png)


![N-[3-(acetylamino)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B5769854.png)
![3-({2-[(4-methylphenyl)sulfonyl]ethyl}thio)benzoic acid](/img/structure/B5769863.png)
![2-butyl-3-[(4-methoxybenzylidene)amino]-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5769869.png)

![4,4'-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)dipyridine](/img/structure/B5769878.png)
![N'-[(4-methoxy-3-nitrobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5769881.png)


![7-(difluoromethyl)-N-(4-ethylphenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5769894.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5769903.png)
![4-[4-(phenylethynyl)benzoyl]-1-piperazinecarbaldehyde](/img/structure/B5769919.png)